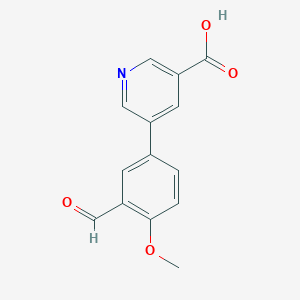

5-(3-Formyl-4-methoxyphenyl)nicotinic acid

Beschreibung

5-(3-Formyl-4-methoxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a phenyl ring substituted with a formyl group at the 3-position and a methoxy group at the 4-position. This structural configuration combines the electron-withdrawing nature of the formyl group with the electron-donating methoxy group, creating unique electronic and steric properties.

Eigenschaften

Molekularformel |

C14H11NO4 |

|---|---|

Molekulargewicht |

257.24 g/mol |

IUPAC-Name |

5-(3-formyl-4-methoxyphenyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H11NO4/c1-19-13-3-2-9(4-12(13)8-16)10-5-11(14(17)18)7-15-6-10/h2-8H,1H3,(H,17,18) |

InChI-Schlüssel |

GUOQLCFVCMPFMZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Formyl-4-methoxyphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with the preparation of 3-formyl-4-methoxybenzaldehyde.

Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable pyridine derivative under basic conditions to form the desired nicotinic acid derivative.

Oxidation: The intermediate product is then oxidized to introduce the carboxylic acid functionality, resulting in 5-(3-Formyl-4-methoxyphenyl)nicotinic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Formyl-4-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 5-(3-Carboxy-4-methoxyphenyl)nicotinic acid.

Reduction: 5-(3-Hydroxymethyl-4-methoxyphenyl)nicotinic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-Formyl-4-methoxyphenyl)nicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 5-(3-Formyl-4-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- In contrast, chloro or fluoro substituents (e.g., ) primarily alter hydrophobicity and electronic distribution.

- Solubility and Bioavailability : Methoxy groups (e.g., ) improve water solubility compared to halogens, while carboxylic acid derivatives (e.g., ) enhance metal-binding capacity.

- Biological Activity : Formyl-containing analogs (e.g., ) show promise in enzyme inhibition due to their ability to form covalent bonds with active-site residues. Chlorinated derivatives (e.g., ) are often prioritized for antimicrobial studies.

Uniqueness of 5-(3-Formyl-4-methoxyphenyl)nicotinic Acid

The compound's distinctiveness arises from:

Dual Functional Groups : The synergistic interplay between the formyl (electron-withdrawing) and methoxy (electron-donating) groups creates a polarized aromatic system, influencing reactivity and interaction with biological targets .

Applications: Medicinal Chemistry: Potential as a covalent inhibitor or prodrug due to the formyl group’s reactivity . Material Science: Suitability as a ligand in MOFs, leveraging both carboxylic acid and formyl functionalities .

Biologische Aktivität

4-Bromo-2-(tert-butyl)-1-fluorobenzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the para position and a fluorine atom at the ortho position of a benzene ring, along with a tert-butyl group. This configuration contributes to its distinct chemical properties and potential biological activities.

- Molecular Formula : C₁₀H₁₂BrF

- Molecular Weight : 227.11 g/mol

- CAS Number : 34252-94-3

The biological activity of 4-Bromo-2-(tert-butyl)-1-fluorobenzene is attributed to its interactions with various biological targets, including enzymes and receptors. The presence of halogen substituents allows for unique reactivity patterns, while the tert-butyl group provides steric hindrance that can influence binding affinity and selectivity.

Biological Activity Overview

Research has shown that 4-Bromo-2-(tert-butyl)-1-fluorobenzene exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis.

- Protein-Ligand Interactions : It interacts with various proteins, modulating their activity through covalent bonding with nucleophilic sites on proteins.

- Antimicrobial Properties : Some studies suggest potential antimicrobial effects, although further research is needed to confirm these findings.

Data Tables

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes, affecting drug metabolism. |

| Protein Interaction | Forms covalent bonds with proteins, influencing their activity. |

| Antimicrobial Effects | Potential antimicrobial properties observed in preliminary studies. |

Case Studies and Experimental Findings

-

Nucleoside Interaction Studies :

- Investigated the binding affinity of 4-Bromo-2-(tert-butyl)-1-fluorobenzene to nucleosides, revealing significant interactions that could impact nucleic acid synthesis.

-

CYP Enzyme Inhibition :

- A study demonstrated that this compound selectively inhibits CYP3A4, a key enzyme in drug metabolism, suggesting its potential as a lead compound in drug design.

-

Cellular Assays :

- Cellular assays indicated that the compound affects cell viability and proliferation in certain cancer cell lines, warranting further investigation into its anticancer potential.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.